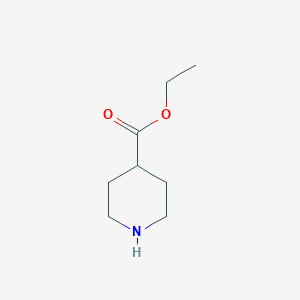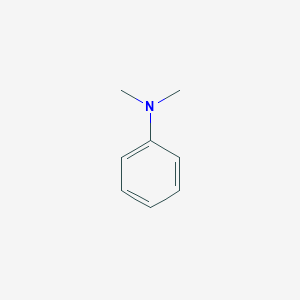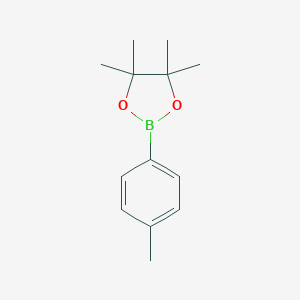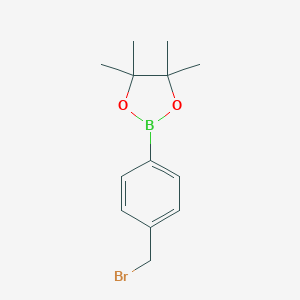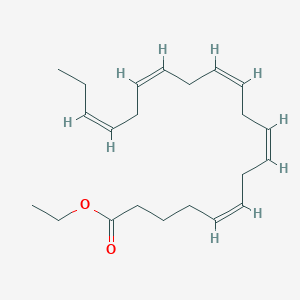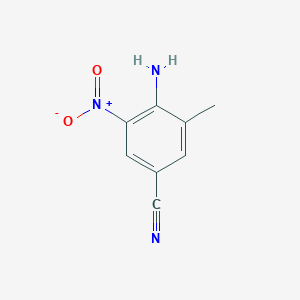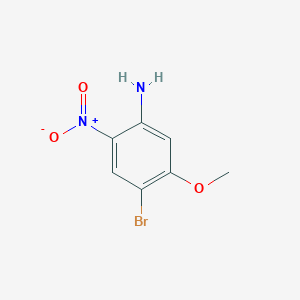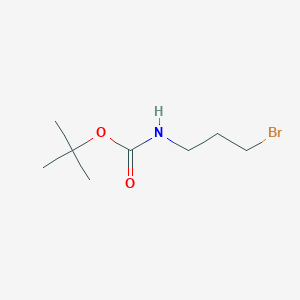
3-(Boc-amino)propyl bromide
Übersicht
Beschreibung
Synthesis Analysis
3-(Boc-amino)propyl bromide is a chemical compound used in various synthetic applications. The synthesis of related compounds often involves multi-step processes under mild conditions. For example, the synthesis of 3-amino boron-dipyrromethene derivatives, which share a structural resemblance to 3-(Boc-amino)propyl bromide, involves initial treatment with sodium azide followed by triphenylphosphine and water in tetrahydrofuran (Ganapathi et al., 2014). Another related synthesis, for 1-Boc-3-fluoroazetidine-3-carboxylic acid, a fluorinated beta-amino acid, includes bromofluorination, reduction, ring closure, and deprotection steps (Van Hende et al., 2009).
Wissenschaftliche Forschungsanwendungen
Chemosensing Applications : 3-amino BODIPY and its derivatives, related to 3-(Boc-amino)propyl bromide, show potential as chemosensors for Hg2+ and F ions. These compounds could be applied in sensing ion concentrations in various environments (Ganapathi et al., 2014).
Organic Synthesis : Magnesium bromide etherate, which shares a functional group with 3-(Boc-amino)propyl bromide, has been found to selectively cleave amino acid and peptide -(trimethylsilyl)ethoxymethyl (SEM) esters. This discovery offers a valuable tool for organic synthesis (Wei-Chuan Chen, M. Vera, M. Joullié, 1997).
Selective Cleavage in Organic Chemistry : A method using lithium bromide in acetonitrile effectively and selectively cleaves alkoxycarbonyl groups in N,N-dicarbamoyl-protected amino compounds, particularly useful for Cbz-selective cleavage in N,N-Ts,C (J. Hernandez, M. A. Ramirez, V. Martín, 2003).
Synthesis of Amino Allenes : α-aminoalkylcuprates react with propargyl substrates to produce amino allenes. Bromides and sulfonates yield good results in this process, with Sc(OTf)3 improving yields, indicating the utility of bromides in such reactions (R. Dieter, L. Nice, 1999).
Medicinal Chemistry : The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a new fluorinated heterocyclic amino acid, shows high potential for applications in medicinal chemistry (Eva Van Hende et al., 2009).
Catalysis in Amine Butoxycarbonylation : Indium(III) halides, which can be related to bromide chemistry, efficiently catalyze N-tert-butoxycarbonylation of amines, resulting in excellent yields and chemoselective conversion without side reactions (S. Chankeshwara, A. Chakraborti, 2006).
Synthesis of 3-Amino-3-aryl-2-oxindoles : The Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines allows for the synthesis of new 3-amino-3-aryl-2-oxindoles, showcasing the utility of Boc-protected amino groups in synthesizing functional organic compounds (C. Marques, A. Burke, 2016).
Wirkmechanismus
Target of Action
3-(Boc-amino)propyl bromide, also known as tert-Butyl N-(3-bromopropyl)carbamate, is a versatile structural unit used in the synthesis of various drugs and bioactive compounds . The primary targets of this compound are typically dependent on the specific bioactive compounds that it is used to synthesize.
Mode of Action
This compound acts as an alkylating reagent in chemical reactions . It can introduce a protected amino group into a molecular structure, which can then be selectively deprotected when needed. This allows for the synthesis of complex molecules with multiple functional groups.
Biochemical Pathways
The specific biochemical pathways affected by 3-(Boc-amino)propyl bromide depend on the final compounds it is used to synthesize. For example, it has been used in the synthesis of benzydamine analogs, which are activators for soluble guanylate cyclase . It has also been used in the synthesis of N-substituted chromenotriazolopyrimidine, a human murine double minute 2 (MDM2) inhibitor .
Result of Action
The molecular and cellular effects of 3-(Boc-amino)propyl bromide are largely dependent on the final compounds it is used to synthesize. For instance, when used in the synthesis of benzydamine analogs, these compounds can activate soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels . When used in the synthesis of N-substituted chromenotriazolopyrimidine, these compounds can inhibit MDM2, a protein that regulates the p53 tumor suppressor .
Action Environment
The action, efficacy, and stability of 3-(Boc-amino)propyl bromide are influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is typically stored at a temperature of 2-8°C . The specific environmental conditions required for optimal action would depend on the particular reaction in which it is being used.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-bromopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKGWQZQCNXXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403511 | |
| Record name | 3-(Boc-amino)propyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)propyl bromide | |
CAS RN |
83948-53-2 | |
| Record name | 3-(Boc-amino)propyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butoxycarbonylamino)propyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate](/img/structure/B42405.png)

